![molecular formula C7H14O B165703 4-Methylcyclohexanol CAS No. 589-91-3](/img/structure/B165703.png)
4-Methylcyclohexanol
Overview
Description
4-Methylcyclohexanol is a natural product found in Cedronella canariensis . It is an active Aedes triseriatus oviposition attractant . It is also the major metabolite formed by biological regioselective reduction of 4-methylcyclohexanone by Glomerella cingulata .
Synthesis Analysis
4-Methylcyclohexanol can be synthesized from 4-methylcyclohexene using dehydration . The process involves heating 4-methylcyclohexanol to reflux and collecting the subsequent distillate .
Molecular Structure Analysis
The molecular formula of 4-Methylcyclohexanol is C7H14O . Its IUPAC name is 4-methylcyclohexan-1-ol . The InChI is InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 . The molecular weight is 114.19 g/mol .
Chemical Reactions Analysis
In the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol, the equilibrium is driven towards the formation of the product by removing the alkene as soon as it forms . This is accomplished by distillation .
Physical And Chemical Properties Analysis
4-Methylcyclohexanol has a molecular weight of 114.19 g/mol . It has a poor solubility in water . The boiling point is 173°C and the melting point is -9.2°C (cis-isomer) .
Scientific Research Applications
Olfactory Research
4-Methylcyclohexanol has been used in olfactory research. Studies have shown that Drosophila melanogaster, a species of fruit fly, exhibit a robust circadian rhythm in their olfactory responses to this compound .
Organic Synthesis
4-Methylcyclohexanol is often used in organic synthesis. For example, it can be used to synthesize 4-Methylcyclohexene . This process helps students develop organic laboratory techniques and gain experience using Fourier Transform Infrared (FTIR) Spectroscopy to characterize the product of a reaction .
Insect Behavior Studies
This compound has been used to study the effects on oviposition, or egg-laying behavior, in mosquitoes. Laboratory experiments tested the effects of 4-Methylcyclohexanol at concentrations of 1, 10, and 50 ppm on oviposition by the mosquitoes Toxorhynchites brevipalpis Theobald, Tx. amboinensis (Doleschall), and Tx. splendens (Wiedemann) .
Chemical Properties Analysis
4-Methylcyclohexanol is often used in chemical analysis due to its unique properties. It has a refractive index of 1.4570 to 1.4590 at 20°C, and it appears as a clear colorless to yellow viscous liquid . These properties make it useful in various chemical experiments and analyses .
Industrial Applications
In the industry, 4-Methylcyclohexanol is used in the production of other chemicals. For instance, it can be used in the production of 4-Methylcyclohexanone .
Safety Testing
Due to its combustible nature, 4-Methylcyclohexanol is often used in safety testing. It has a flash point of 70 °C and an autoignition temperature of 563 °F . These properties make it a suitable compound for studying and testing safety measures in laboratories and industries .
Safety And Hazards
4-Methylcyclohexanol is combustible . Above 70°C, explosive vapour/air mixtures may be formed . It is recommended to use ventilation, wear suitable protective clothing, and avoid contact with skin and eyes . It is mildly irritating to the eyes and skin . The vapour at high levels is irritating to the eyes and upper respiratory tract .
properties
IUPAC Name |
4-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCXKGKQLNYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Record name | 4-METHYLCYCLOHEXANOL | |
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DSSTOX Substance ID |
DTXSID0060434, DTXSID301032962, DTXSID701032964 | |
Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Boiling Point |
173 °C | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Flash Point |
70 °C c.c. | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Density |
Relative density (water = 1): 0.92 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylcyclohexanol | |
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Product Name |
4-Methylcyclohexanol | |
CAS RN |
589-91-3, 7731-28-4, 7731-29-5 | |
Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol | |
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Record name | 4-Methylcyclohexanol, cis- | |
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Record name | 4-Methylcyclohexanol, trans- | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Record name | Cyclohexanol, 4-methyl- | |
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Record name | cis-4-Methylcyclohexanol | |
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Record name | trans-4-Methylcyclohexanol | |
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Record name | 4-methylcyclohexanol, mixed isomers | |
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Record name | cis-4-methylcyclohexanol | |
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Record name | trans-4-methylcyclohexanol | |
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Record name | 4-METHYLCYCLOHEXANOL | |
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Record name | 4-METHYLCYCLOHEXANOL, CIS- | |
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Melting Point |
-9.2 °C (cis-isomer) | |
Record name | 4-METHYLCYCLOHEXANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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